molecular formula C8H7BrFI B6234471 1-(2-bromoethyl)-4-fluoro-2-iodobenzene CAS No. 2353576-55-1

1-(2-bromoethyl)-4-fluoro-2-iodobenzene

Cat. No.: B6234471
CAS No.: 2353576-55-1
M. Wt: 328.9
InChI Key:
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Description

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and iodine atoms, making it a highly functionalized molecule

Preparation Methods

The synthesis of 1-(2-bromoethyl)-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromoethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern.

    Halogenation: The initial step involves the selective halogenation of a benzene ring to introduce fluorine and iodine atoms. This can be achieved using reagents such as fluorine gas or iodine monochloride under controlled conditions.

    Bromoethylation: The subsequent step involves the introduction of the bromoethyl group. This can be accomplished through a nucleophilic substitution reaction using 2-bromoethanol or 2-bromoethylamine in the presence of a base such as sodium hydroxide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromoethyl group. Common reagents include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can be performed using reagents such as lithium aluminum hydride to yield dehalogenated products.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura or Heck reactions, which are commonly used in organic synthesis to form carbon-carbon bonds.

Scientific Research Applications

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene has several applications in scientific research:

    Organic Synthesis: The compound serves as a versatile building block in the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new organic compounds.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates or active pharmaceutical ingredients.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-4-fluoro-2-iodobenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would depend on the target molecule it is designed to interact with, potentially involving binding to specific enzymes or receptors.

Comparison with Similar Compounds

1-(2-Bromoethyl)-4-fluoro-2-iodobenzene can be compared with other halogenated benzene derivatives such as:

    1-(2-Bromoethyl)-4-fluorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    1-(2-Bromoethyl)-2-iodobenzene: Lacks the fluorine atom, which may affect its reactivity and applications in medicinal chemistry.

    1-(2-Bromoethyl)-4-iodobenzene: Lacks the fluorine atom, which may influence its chemical properties and reactivity.

The presence of all three halogen atoms in this compound makes it unique and highly versatile for various applications.

Properties

CAS No.

2353576-55-1

Molecular Formula

C8H7BrFI

Molecular Weight

328.9

Purity

95

Origin of Product

United States

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